molecular formula C10H15N B14470077 (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile CAS No. 65577-91-5

(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile

Cat. No.: B14470077
CAS No.: 65577-91-5
M. Wt: 149.23 g/mol
InChI Key: FLTCXYQWVBLDJD-UHFFFAOYSA-N
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Description

(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a nitrile group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-ol with a suitable nitrile source under acidic or basic conditions. Common reagents used in this synthesis include acetonitrile, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site, participating in various chemical reactions that lead to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (5,5-Dimethylcyclohex-2-en-1-yl)acetate
  • (5,5-Dimethylcyclohex-2-en-1-yl)methanol
  • (5,5-Dimethylcyclohex-2-en-1-yl)amine

Uniqueness

(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is unique due to its specific structure, which includes a nitrile group attached to a cyclohexene ring

Properties

CAS No.

65577-91-5

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-(5,5-dimethylcyclohex-2-en-1-yl)acetonitrile

InChI

InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h3-4,9H,5-6,8H2,1-2H3

InChI Key

FLTCXYQWVBLDJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(C1)CC#N)C

Origin of Product

United States

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